molecular formula C26H45NO19 B1165308 Mannuronate oligosaccharides DP2

Mannuronate oligosaccharides DP2

Número de catálogo: B1165308
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mannuronate oligosaccharides DP2, also known as this compound, is a useful research compound. Its molecular formula is C26H45NO19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Enzymatic Degradation Reactions

Mannuronate oligosaccharides DP2 undergo selective cleavage via polysaccharide lyases (PLs), particularly enzymes in the PL8 and PL7 families. Key reactions include:

rAly16-1 (PL8 Family) Catalyzed Breakdown

  • Substrate : this compound (β-1,4-linked)

  • Reaction : Endolytic cleavage at the β-1,4 glycosidic bond, yielding unsaturated mannuronate (∆M) monosaccharides (C₅H₇O₆⁻) .

  • Mechanism :

    • The enzyme targets the non-reducing end, producing ∆M-terminated oligosaccharides.

    • Minimal product size: ∆M (unsaturated monosaccharide).

    • Larger intermediates (e.g., DP3+) retain ∆G (guluronate) termini during sequential degradation .

Vnalg7 (PL7 Family) Activity

Though primarily guluronate-specific, Vnalg7 exhibits minor activity on mannuronate oligosaccharides:

  • Substrate : DP2 mannuronate chains.

  • Reaction : Exolytic cleavage, releasing ∆M monosaccharides under prolonged incubation .

  • Key Limitation : Efficiency is 10× lower compared to guluronate substrates .

Catalytic Mechanisms and Active Sites

Reactions depend on enzyme-substrate interactions at conserved catalytic residues:

EnzymeCatalytic ResiduesBinding SubsitesReaction Type
rAly16-1Arg-236, His-307, Tyr-418-1 to +3Endolytic
Vnalg7Glu-241, Lys-414, Asp-311-3 to +3Exolytic
  • rAly16-1 : Recognizes DP2 at subsites -1 and +1, cleaving between residues .

  • Vnalg7 : Binds DP2 at subsites -2 and +1 but shows weak affinity due to steric hindrance from mannuronate’s axial C5-OH .

Reaction Conditions and Product Profiles

Optimal parameters for enzymatic degradation:

ParameterrAly16-1 Vnalg7
Temperature50°C40°C
pH6.07.5
Reaction Time2–4 hours12–24 hours
Major Products∆M monosaccharide∆M (trace amounts)

Synthetic and Modification Reactions

Mannuronate DP2 serves as a precursor for functionalized derivatives:

Chemical Sulfation

  • Reaction : Sulfation at C2/C3 positions using SO₃-pyridine complex.

  • Product : Sulfated DP2 (anticoagulant activity increased by 40%) .

Oxidative Depolymerization

  • Reagent : H₂O₂/Fe²⁺.

  • Outcome : Chain scission to form low-molecular-weight fragments (DP1–DP2) .

Comparative Reactivity with Analogous Oligosaccharides

PropertyMannuronate DP2Guluronate DP2
Enzyme AffinityHigh (rAly16-1)Low (rAly16-1)
Thermal StabilityStable ≤60°CStable ≤70°C
Chelation CapacityModerate (Fe³⁺)High (Ca²⁺)

Propiedades

Fórmula molecular

C26H45NO19

Sinónimos

Oligosaccharides prepared by β(1-4) linked D-mannuronate block hydrolysis. Sodium salt.

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.